molecular formula C14H8F6 B1390668 1-(Difluorophenylmethyl)-2-fluoro-3-(trifluoromethyl)benzene CAS No. 1138445-34-7

1-(Difluorophenylmethyl)-2-fluoro-3-(trifluoromethyl)benzene

Cat. No.: B1390668
CAS No.: 1138445-34-7
M. Wt: 290.2 g/mol
InChI Key: SIFCKSPXFPKUIW-UHFFFAOYSA-N
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Description

1-(Difluorophenylmethyl)-2-fluoro-3-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C14H8F6 and its molecular weight is 290.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorination Reactions

1,3-Bis-(trifluoromethyl)benzene, which is structurally similar to 1-(Difluorophenylmethyl)-2-fluoro-3-(trifluoromethyl)benzene, has been studied for its fluorination reactions over potassium tetrafluorocobaltate. This research provides insights into the fluorination of compounds with similar structures, suggesting potential applications in chemical synthesis and modification processes (Parsons, 1972).

Photochemical Studies

The photochemistry of fluoro(trifluoromethyl)benzenes, including 1-fluoro-2-(trifluoromethyl)benzene and 1-fluoro-3-(trifluoromethyl)benzene, has been extensively studied. These compounds, which are closely related to this compound, exhibit unique fluorescence spectra and singlet state emissions in the gas phase. Such studies are crucial for understanding the photophysical properties of fluoroaromatic compounds, which can have applications in materials science and photonics (Al-ani, 1973).

Organometallic Synthesis

Research on 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound related to this compound, has shown its usefulness as a starting material in organometallic synthesis. This implies potential applications of similar fluorinated aromatic compounds in the synthesis of various organometallic compounds, which can be pivotal in catalysis and material science (Porwisiak & Schlosser, 1996).

Polymer Synthesis

The synthesis and characterization of hyperbranched poly(arylene ether)s from a new activated trifluoro B3 monomer, which is structurally related to this compound, show the utility of such compounds in the development of novel polymers. These polymers have excellent thermal stability and are potential candidates for advanced material applications (Banerjee et al., 2009).

Fluorinated Compound Preparation

Studies on the preparation of perfluoroalkylated benzoheterocyclic compounds using hexafluoro-1,2-epoxypropane indicate the potential of this compound in the synthesis of novel compounds with CF3 and C2F5 groups. These compounds can be significant in pharmaceutical and agrochemical research due to their unique chemical properties (Ishikawa & Sasaki, 1977).

Properties

IUPAC Name

1-[difluoro(phenyl)methyl]-2-fluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6/c15-12-10(7-4-8-11(12)14(18,19)20)13(16,17)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFCKSPXFPKUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C(=CC=C2)C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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